Fondaparanux sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fondaparinux sodium is a synthetic anticoagulant that is used to prevent and treat venous thromboembolic events, such as deep vein thrombosis and pulmonary embolism . It is a selective inhibitor of factor Xa, which plays a crucial role in the blood coagulation cascade . Fondaparinux sodium is chemically related to low molecular weight heparins but has a unique pentasaccharide structure .
Métodos De Preparación
Fondaparinux sodium is synthesized from chirally pure sugars (mono- and di-saccharides) through a series of coupling, deprotection, and functionalization reactions . The preparation method involves weighing the raw and auxiliary materials, dissolving them in water for injection, adjusting the pH, filtering the solution, and sterilizing it . This method ensures high purity, stability, and sterility, making it suitable for industrial production .
Análisis De Reacciones Químicas
Fondaparinux sodium undergoes various chemical reactions, including binding with antithrombin III to inhibit factor Xa . It does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions . The major product formed from its interaction with antithrombin III is the inhibition of thrombin formation, which prevents blood clotting .
Aplicaciones Científicas De Investigación
Fondaparinux sodium has a wide range of scientific research applications. It is used in the prevention and treatment of venous thromboembolic events in patients undergoing orthopedic and abdominal surgeries . It is also used in the management of acute coronary syndromes, such as unstable angina and myocardial infarction . Additionally, fondaparinux sodium has been explored for its potential use in treating vaccine-induced immune thrombotic thrombocytopenia and in pregnant women with heparin-induced thrombocytopenia .
Mecanismo De Acción
Fondaparinux sodium exerts its effects by selectively binding to antithrombin III, which catalyzes the inhibition of factor Xa . This inhibition prevents the conversion of prothrombin to thrombin, thereby interrupting the blood coagulation cascade . The high affinity binding to antithrombin III ensures that fondaparinux sodium effectively prevents thrombus formation without directly affecting thrombin .
Comparación Con Compuestos Similares
Fondaparinux sodium is often compared with other anticoagulants, such as rivaroxaban and apixaban . Unlike these direct oral anticoagulants, fondaparinux sodium is administered subcutaneously and has a longer half-life . It is also unique in its selective inhibition of factor Xa without affecting thrombin . Other similar compounds include enoxaparin and nadroparin, which are low molecular weight heparins . Fondaparinux sodium has been shown to reduce major bleeding and improve long-term outcomes compared to these heparins .
Propiedades
Fórmula molecular |
C31H43N3Na10O49S8 |
---|---|
Peso molecular |
1728.1 g/mol |
Nombre IUPAC |
decasodium;(2S,3S,4R,5R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22?,23+,24-,27+,28-,29-,30?,31-;;;;;;;;;;/m1........../s1 |
Clave InChI |
XEKSTYNIJLDDAZ-ZHPLSYRHSA-D |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2C([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.